

Application Notes and Protocols: Isotachophoresis (ITP) in Nucleic Acid Amplification and Sequencing

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Compound of Interest

Compound Name: *Inosine-5'-triphosphate (trisodium salt)*

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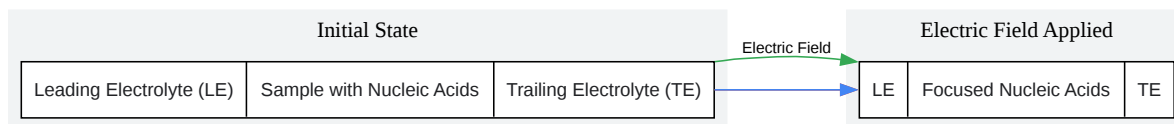
Introduction to Isotachophoresis for Nucleic Acid Purification

Isotachophoresis (ITP) is a powerful electrokinetic technique for the purification, concentration, and separation of charged molecules, including nucleic acids.[1][2] Unlike conventional methods that rely on surface binding to silica columns or magnetic beads, ITP manipulates charged molecules in a free-solution environment.[3][4] This is achieved by using a discontinuous buffer system composed of a high-mobility leading electrolyte (LE) and a low-mobility trailing electrolyte (TE).[1][2] When an electric field is applied, nucleic acids, which have an intermediate electrophoretic mobility, are focused into a tight band at the interface between the LE and TE.[5] This process effectively separates them from other cellular components and inhibitors, resulting in a highly purified and concentrated sample.[5]

The key advantages of ITP for nucleic acid purification include the elimination of harsh binding and stripping steps that can lead to nucleic acid fragmentation and the potential for automation and integration into microfluidic systems.[3][6] This makes ITP a promising technology for sample preparation in sensitive downstream applications such as next-generation sequencing (NGS) and CRISPR-based diagnostics.

Fundamental Principle of Isotachophoresis

The core of ITP lies in the creation of a sharp, moving interface between two electrolytes with different ionic mobilities. The target nucleic acids are focused within this interface, allowing for their separation and concentration.



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Principle of Isotachophoresis (ITP) for nucleic acid focusing.

Applications in Nucleic Acid Amplification

ITP is particularly well-suited for preparing samples for nucleic acid amplification techniques like PCR, qPCR, and isothermal amplification methods. By efficiently removing inhibitors and concentrating the target nucleic acids, ITP can significantly improve the sensitivity and reliability of these assays.

ITP-Enhanced PCR and qPCR

ITP-purified nucleic acids are compatible with downstream PCR-based applications. The high purity of the sample reduces the incidence of PCR inhibition, which is a common issue with complex biological samples. The Purigen Ionic® Purification System, which is based on ITP, has been shown to produce DNA from FFPE samples that results in a lower Ct value in qPCR compared to column-based methods, indicating a higher amplifiable yield.

Integrated ITP and Isothermal Amplification

ITP can be integrated with isothermal amplification methods, such as Loop-Mediated Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA), to create rapid and sensitive diagnostic platforms. This is particularly valuable for point-of-care applications where rapid sample-to-answer results are critical.

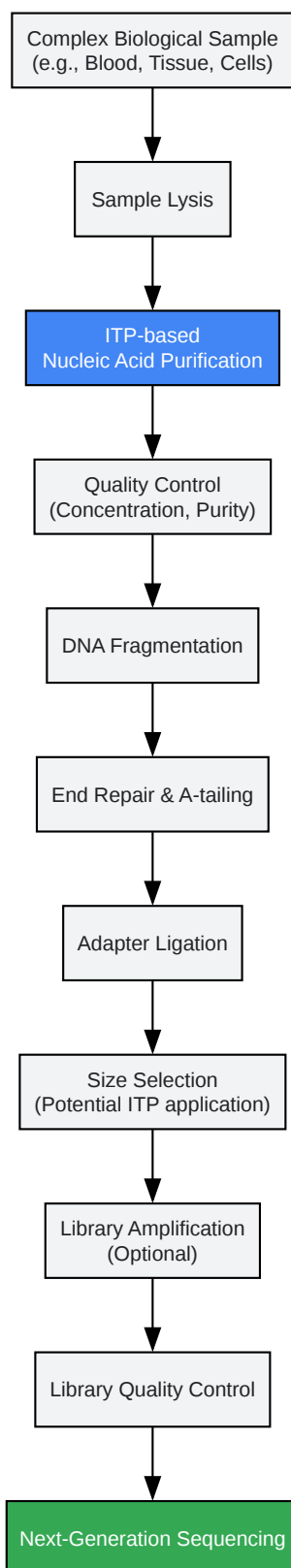
Applications in Nucleic Acid Sequencing

The quality of the input nucleic acid is paramount for successful next-generation sequencing (NGS). ITP offers a gentle and efficient method for preparing high-quality DNA and RNA for various sequencing applications.

ITP for NGS Library Preparation

While not a direct method for library construction, ITP serves as an excellent upstream purification method. The high purity and integrity of ITP-purified nucleic acids can lead to more uniform library preparations with reduced bias.

Logical Workflow: ITP in NGS Sample Preparation



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Integration of ITP in a typical NGS sample preparation workflow.

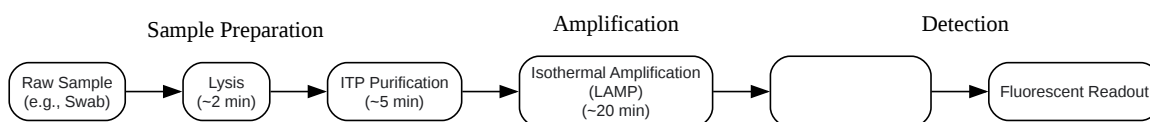
ITP for Target Enrichment

Target enrichment strategies in NGS focus sequencing resources on specific genomic regions of interest. While current methods primarily rely on hybrid capture or amplicon-based approaches, ITP can be used to purify the initial genomic DNA, ensuring a high-quality input for these enrichment techniques. The potential for developing ITP-based methods for direct target enrichment is an active area of research.

ITP in CRISPR-Based Nucleic Acid Detection

A groundbreaking application of ITP is its integration with CRISPR-based diagnostic systems. This combination allows for rapid and highly sensitive detection of nucleic acid signatures from pathogens. An ITP-CRISPR assay for SARS-CoV-2 has been developed that can provide results in approximately 30-35 minutes from a raw nasopharyngeal swab sample.^{[7][8]}

Workflow for ITP-CRISPR Nucleic Acid Detection



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Workflow of a rapid ITP-CRISPR diagnostic assay.

Quantitative Data

The performance of ITP-based nucleic acid purification has been compared with conventional methods, demonstrating advantages in yield and efficiency.

Table 1: Performance Comparison of ITP-based vs. Column-based Nucleic Acid Purification from FFPE Samples

Parameter	Purigen Ionic® System (ITP)	Market-Leading Column-based Kit	Fold Improvement (ITP)
DNA Yield (Qubit)	Higher	Lower	~1.2x
DNA Yield (qPCR)	Higher	Lower	~2.7x
Hands-on Time (8 samples)	~1.5 hours	~7 hours	~75% reduction
Hands-on Time per sample	11.25 minutes	52.5 minutes	~79% reduction
Data sourced from Purigen Biosystems technical documentation. [3] [9] [10]			

Table 2: Performance of a Paper-based ITP System for Bacterial DNA Extraction

Parameter	Value
Average Concentration Factor (gDNA)	12x
Limit of Detection (M. smegmatis in saliva/urine)	10 ² CFU/mL
Limit of Detection (M. smegmatis in serum)	10 ³ CFU/mL
Processing Time	~20 minutes
User Steps	3
Data from a study on a paper-based ITP sample preparation module.	

Experimental Protocols

Protocol 1: Generalized ITP for Nucleic Acid Purification from Complex Samples

This protocol provides a general framework for ITP-based nucleic acid purification. Specific parameters such as buffer composition and electric field strength may require optimization depending on the sample type and microfluidic device.

Materials:

- Microfluidic chip with appropriate channel geometry
- High-voltage power supply
- Leading Electrolyte (LE) buffer
- Trailing Electrolyte (TE) buffer
- Sample lysate in a compatible buffer
- Elution buffer

Procedure:

- **Chip Preparation:** Prime the microfluidic channels with the LE buffer.
- **Sample Loading:** Load the sample lysate into the designated reservoir on the chip, ensuring a clean interface with the LE.
- **TE Loading:** Load the TE buffer into its reservoir, creating an interface with the sample.
- **ITP Initiation:** Apply a constant electric current or voltage across the channel to initiate the electrophoretic separation. The polarity will depend on whether you are isolating anions (nucleic acids) or cations.
- **Focusing and Separation:** Monitor the focusing of the nucleic acids at the LE-TE interface. This can be visualized if a fluorescent intercalating dye is included in the TE or by monitoring the electric current, which will change as the zones of different conductivity move through the channel.
- **Elution:** Once the focused band of nucleic acids reaches the elution reservoir, turn off the power supply.

- Collection: Carefully pipette the purified nucleic acid solution from the elution reservoir.

Protocol 2: ITP-CRISPR for SARS-CoV-2 RNA Detection

This protocol is adapted from a published method for the rapid detection of SARS-CoV-2.^[7]

Materials:

- NS12AZ Caliper microfluidic chip
- High-voltage power supply and vacuum pump
- Lysis Buffer (10x): Composition may be proprietary; a common component is a non-ionic detergent.
- Leading Electrolyte (LE1): Specific composition may vary, but a representative LE could be 100 mM Tris-HCl, pH 8.0.
- Trailing Electrolyte (TE): A representative TE could be 50 mM HEPES, pH 8.0.
- LAMP reaction mix with primers targeting the SARS-CoV-2 genome.
- CRISPR-Cas12a enzyme, guide RNA (gRNA), and fluorescent reporter molecules.

Procedure:

- Sample Lysis: Mix 25 μ L of the raw nasopharyngeal swab sample with 3 μ L of 10x Lysis buffer. Incubate at 62°C for 2 minutes.
- Chip Loading:
 - Load 20 μ L of LE1 into the designated reservoirs.
 - Apply a vacuum to fill the main channel with LE1.
 - Load the lysed sample and TE into their respective reservoirs.
- ITP Purification: Apply an electric field to purify and concentrate the viral RNA. This step takes approximately 5 minutes.

- Isothermal Amplification: Transfer the purified RNA to a LAMP reaction mix and incubate for 20 minutes to amplify the target sequences.
- ITP-CRISPR Detection:
 - Introduce the amplified product into the microfluidic chip with the CRISPR-Cas12a reaction mix.
 - Apply an electric field to co-focus the CRISPR machinery and the target amplicons, accelerating the detection reaction.
 - Monitor the fluorescence signal for detection of the target. This step takes approximately 5 minutes.

Conclusion

Isotachophoresis presents a significant advancement in nucleic acid sample preparation. Its ability to gently and efficiently purify and concentrate nucleic acids from complex samples makes it a highly valuable tool for enhancing the performance of downstream applications in nucleic acid amplification and sequencing. The integration of ITP into automated and microfluidic platforms is poised to streamline workflows, reduce hands-on time, and improve the quality of data for researchers, scientists, and drug development professionals.

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